![molecular formula C21H20ClFN4O2S B2688064 N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216393-32-6](/img/structure/B2688064.png)
N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
“N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties .
Synthesis Analysis
Imidazole-containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with an imidazole ring as one of its core structures . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Fluorescent Sensors for Metal Ions
Studies on benzimidazole and benzothiazole conjugates have shown that such compounds can act as fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. These molecules demonstrate significant changes in their absorption and emission spectra upon coordination with these metal ions, indicating their potential as selective and sensitive probes for metal ion detection in various biological and environmental samples (G. Suman et al., 2019).
Antimicrobial Activity
Compounds with benzothiazole moieties have been evaluated for their antimicrobial activity, showing effectiveness against a range of microbial strains. This suggests that similar compounds could be designed and synthesized to target specific microbial pathogens, contributing to the development of new antimicrobial agents (D. G. Anuse et al., 2019).
Pharmaceutical Applications
The structural motifs present in benzothiazole and imidazole derivatives have been explored for various pharmaceutical applications, including the development of drugs targeting central nervous system disorders, cancer, and other diseases. For example, compounds have been developed as selective histone deacetylase inhibitors, showing promise in ameliorating Alzheimer's disease phenotypes (Hsueh-Yun Lee et al., 2018).
Synthesis of N-CF2H Heterocycles
Research has utilized fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles, demonstrating the potential of fluorinated compounds in the development of materials with unique chemical properties. This area of research is of particular interest for the development of pharmaceuticals and agrochemicals with enhanced activity and stability (Charles S. Thomoson et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S.ClH/c1-28-17-7-8-18-19(13-17)29-21(24-18)26(11-2-10-25-12-9-23-14-25)20(27)15-3-5-16(22)6-4-15;/h3-9,12-14H,2,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRVICLCKQGKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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